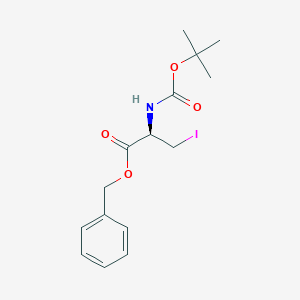

N-Boc-3-Iodo-L-alanine benzyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXFSYLOWHQCEK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373549 | |

| Record name | N-Boc-3-Iodo-L-alanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108957-20-6 | |

| Record name | N-Boc-3-Iodo-L-alanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Boc-3-Iodo-L-alanine Benzyl Ester from L-Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed experimental protocols for the multi-step synthesis of N-Boc-3-iodo-L-alanine benzyl ester, a valuable building block in peptide synthesis and medicinal chemistry, starting from the readily available amino acid, L-serine. The synthesis involves a four-step sequence: N-terminal protection of L-serine with a tert-butoxycarbonyl (Boc) group, esterification of the carboxylic acid with a benzyl group, activation of the primary hydroxyl group via tosylation, and subsequent nucleophilic substitution with iodide to yield the final product.

This document outlines two primary routes for the conversion of the hydroxyl group to the iodide: a two-step process via a tosylate intermediate and a one-step Appel reaction. Detailed experimental procedures, quantitative data summarized in tabular format, and a visual representation of the synthetic workflow are provided to facilitate replication and adaptation in a laboratory setting.

Synthetic Workflow Overview

The overall transformation of L-serine to this compound is depicted in the workflow diagram below.

Caption: Synthetic pathways from L-serine to the target compound.

Quantitative Data Summary

The following tables summarize the reactants, conditions, and expected yields for each step of the synthesis.

Table 1: N-Boc Protection of L-Serine

| Reactant/Reagent | Molar Eq. | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| L-Serine | 1.0 | Dioxane / 1M NaOH (aq) | 0 to RT | 24 | ~94 |

| Di-tert-butyl dicarbonate | 1.2 |

Table 2: Benzyl Esterification of N-Boc-L-Serine

| Reactant/Reagent | Molar Eq. | Solvent | Temperature | Time (h) | Yield (%) |

| N-Boc-L-Serine | 1.0 | DMF | RT | 12 | ~100 |

| Cesium Carbonate | 1.05 | ||||

| Benzyl Bromide | 1.2 |

Table 3: Route A - Tosylation and Iodination

| Step | Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3a. Tosylation | N-Boc-L-serine benzyl ester | 1.0 | CH₂Cl₂ | 0 | 2 | High (not specified) |

| p-Toluenesulfonyl chloride | 1.0 | |||||

| Triethylamine | 1.0 | |||||

| 4-DMAP (cat.) | 0.05 | |||||

| 4a. Iodination | N-Boc-O-tosyl-L-serine benzyl ester | 1.0 | Acetone | RT | 72-96 | 80-82 |

| Sodium Iodide | 1.2 - 1.5 |

*Note: Conditions adapted from the synthesis of the corresponding methyl ester.[1]

Table 4: Route B - Appel Reaction

| Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Boc-L-serine benzyl ester | 1.0 | CH₂Cl₂ | 0 to RT | 16 | High (not specified) |

| Triphenylphosphine | 1.5 | ||||

| Iodine | 1.5 | ||||

| Imidazole | 3.0 |

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine

This procedure outlines the protection of the amino group of L-serine using di-tert-butyl dicarbonate.

Materials:

-

L-Serine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

-

1M Sodium Hydroxide (NaOH) solution

-

1,4-Dioxane

-

Ethyl Acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

1M Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0°C.[2]

-

Allow the mixture to warm to room temperature and stir for 24 hours.[2]

-

After the reaction is complete, evaporate the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous layer with diethyl ether (50 mL).[2]

-

Acidify the aqueous layer to pH 2-3 with 1M H₂SO₄ solution and extract with ethyl acetate (3 x 50 mL).[2]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil (Yield: ~9.6 g, 94%).[2]

Step 2: Synthesis of N-Boc-L-serine Benzyl Ester

This protocol describes the esterification of the carboxylic acid of N-Boc-L-serine.

Materials:

-

N-Boc-L-serine (1.0 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.05 eq)

-

Benzyl Bromide (BnBr) (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Aqueous Lithium Bromide (LiBr)

-

Aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated Saline (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N-Boc-L-serine (4.87 mmol) in DMF (100 mL), add cesium carbonate (5.11 mmol) and continue stirring for 30 minutes.[3]

-

Add benzyl bromide (5.84 mmol) to the reaction mixture and stir for 12 hours at room temperature.[3]

-

Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).[3]

-

Wash sequentially with aqueous lithium bromide (3 x 15 mL), aqueous sodium bicarbonate (2 x 15 mL), and saturated saline (2 x 15 mL).[3]

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash chromatography (eluent: petroleum ether/ether = 1:1) to afford N-Boc-L-serine benzyl ester as a white solid (Yield: ~100%).[3]

Route A: Two-Step Iodination via Tosylate Intermediate

This route involves the activation of the hydroxyl group as a tosylate, followed by nucleophilic substitution with iodide. The protocol is adapted from a procedure for the corresponding methyl ester.[1]

Materials:

-

N-Boc-L-serine benzyl ester (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.0 eq)

-

Triethylamine (Et₃N) (1.0 eq)

-

4-Dimethylaminopyridine (4-DMAP) (0.05 eq)

-

Dichloromethane (CH₂Cl₂)

-

2M Hydrochloric Acid (HCl)

-

Saturated Saline (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask, dissolve N-Boc-L-serine benzyl ester (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Sequentially add 4-DMAP (0.05 eq) and freshly recrystallized p-toluenesulfonyl chloride (1.0 eq).

-

Add a solution of triethylamine (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0°C over 40 minutes.

-

Stir the resulting slurry at 0°C for 2 hours.

-

Pour the reaction mixture into a mixture of ice, water, and 2M HCl solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate by rotary evaporation to yield the crude N-Boc-O-tosyl-L-serine benzyl ester.

Materials:

-

N-Boc-O-tosyl-L-serine benzyl ester (1.0 eq)

-

Sodium Iodide (NaI) (1.2 - 1.5 eq)

-

Acetone

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Saline (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask, dissolve N-Boc-O-tosyl-L-serine benzyl ester (1.0 eq) in acetone.

-

Add sodium iodide (1.2 eq) in one portion and stir the reaction mixture at room temperature in the dark for 3 days.[1]

-

Monitor the reaction by TLC. If the reaction is not complete, an additional portion of NaI (0.3 eq) can be added and stirring continued for another day.[1]

-

After completion, filter the mixture and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) to yield this compound (Yield: 80-82%).[1]

Route B: One-Step Iodination via Appel Reaction

This route provides a direct conversion of the hydroxyl group to the iodide.[4]

Materials:

-

N-Boc-L-serine benzyl ester (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Iodine (I₂) (1.5 eq)

-

Imidazole (3.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of triphenylphosphine (1.5 eq) in dichloromethane at 0°C, sequentially add iodine (1.5 eq) and imidazole (3.0 eq).[5]

-

After stirring for 10 minutes, add a solution of N-Boc-L-serine benzyl ester (1.0 eq) in dichloromethane dropwise.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]

-

Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

-

Separate the phases and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under vacuum.

-

Purify the crude product by flash chromatography to yield this compound.

References

An In-depth Technical Guide to the Chemical Properties and Stability of N-Boc-3-Iodo-L-alanine benzyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-iodo-L-alanine benzyl ester is a crucial synthetic intermediate in the fields of medicinal chemistry and drug development. Its unique trifunctional nature, possessing a protected amine, a protected carboxylic acid, and a reactive C-I bond, makes it a versatile building block for the introduction of non-canonical amino acids into peptides and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of this compound, supported by experimental protocols and data to facilitate its effective use in research and development.

Chemical Properties

This compound, with the CAS number 108957-20-6, is a chiral amino acid derivative.[1][2] The tert-butoxycarbonyl (Boc) group protects the amine, while the benzyl ester protects the carboxylic acid, allowing for selective reactions at the iodinated β-carbon.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 108957-20-6 | [1][2] |

| Molecular Formula | C₁₅H₂₀INO₄ | [2][3] |

| Molecular Weight | 405.23 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 78-80 °C | [4] |

| Purity | Typically >95% | [3] |

| InChI Key | DDXFSYLOWHQCEK-LBPRGKRZSA-N | [1][2] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural confirmation of this compound.

¹H and ¹³C NMR spectroscopy are used to verify the structure of the molecule. While specific spectra with peak assignments are proprietary to suppliers, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[5]

¹H NMR: Key signals are expected for the protons of the Boc group, the benzyl ester, and the alanine backbone. The presence of the iodine atom will influence the chemical shift of the adjacent protons.

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyls of the Boc and benzyl ester groups, the carbons of the aromatic ring, the t-butyl group, and the alanine backbone. The carbon attached to the iodine will exhibit a shift influenced by the heavy atom effect.[1]

The FTIR spectrum of this compound would display characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of the carbamate and the ester, and the C-O bonds.

Stability and Storage

The stability of this compound is a critical factor for its successful application in synthesis.

General Stability

-

pH Stability: The Boc protecting group is labile to strong acidic conditions, while the benzyl ester is more stable but can be cleaved by strong acids with prolonged exposure.[6][7] The compound is generally stable under neutral and basic conditions.[7]

-

Light Stability: Iodinated organic compounds can be sensitive to light and may decompose over time. It is recommended to store the compound in a light-resistant container.

-

Thermal Stability: While specific data is unavailable, it is advisable to store the compound at recommended temperatures to prevent degradation.

Storage Recommendations

For long-term storage, it is recommended to keep this compound in a tightly sealed container at -20°C.[8][9] For shorter periods, storage at 2-8°C is also suggested. The compound should be protected from light and moisture.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from N-Boc-L-serine benzyl ester.[1] The following is a representative protocol adapted from the synthesis of the methyl ester analog.[10]

Step 1: Tosylation of N-Boc-L-serine benzyl ester

-

Dissolve N-Boc-L-serine benzyl ester (1 equivalent) in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0°C in an ice bath.

-

Add 4-dimethylaminopyridine (DMAP) (0.05 equivalents) and triethylamine (1.5 equivalents).

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-O-tosyl-L-serine benzyl ester.

Step 2: Iodination of N-Boc-O-tosyl-L-serine benzyl ester

-

Dissolve the crude N-Boc-O-tosyl-L-serine benzyl ester in acetone.

-

Add sodium iodide (NaI) (3 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours, protected from light.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and sodium thiosulfate solution to remove unreacted iodine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

Purification

The crude product can be purified by flash column chromatography on silica gel. A common eluent system for similar compounds is a gradient of ethyl acetate in hexanes.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Reactivity and Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is a key functional group that allows for a variety of transformations.

Cross-Coupling Reactions

The iodo-substituent enables participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings.[1] These reactions allow for the introduction of a wide range of substituents at the β-position of the alanine, leading to the synthesis of novel and non-natural amino acids.

Caption: General scheme for palladium-catalyzed cross-coupling reactions.

Peptide Synthesis

This compound is a valuable building block for incorporating modified alanine residues into peptide chains. The ability to introduce diverse functionalities at the β-position allows for the synthesis of peptides with altered conformations, enhanced stability, or novel biological activities.[1]

Safety and Handling

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment, including:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

A lab coat

Handling Procedures

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Keep the container tightly closed when not in use.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Iodinated organic compounds should be treated as hazardous waste.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules and modified peptides. A thorough understanding of its chemical properties, stability, and handling is crucial for its effective and safe use in a research and development setting. This guide provides a foundational resource for scientists and professionals working with this important compound.

References

- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]

- 2. This compound | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]

- 4. This compound | 108957-20-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. reddit.com [reddit.com]

- 8. usbio.net [usbio.net]

- 9. usbio.net [usbio.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to N-Boc-3-Iodo-L-alanine benzyl ester

CAS Number: 108957-20-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-3-Iodo-L-alanine benzyl ester, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document details its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in the creation of non-natural amino acids and pharmacologically active molecules.

Core Chemical and Physical Properties

This compound is a protected amino acid derivative valued for its utility as a versatile synthetic intermediate.[1] The presence of an iodine atom on the β-carbon provides a reactive center for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl ester on the carboxyl group offer robust protection during synthesis and can be selectively removed under specific conditions.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 108957-20-6 | [1][2] |

| Molecular Formula | C₁₅H₂₀INO₄ | [2] |

| Molecular Weight | 405.23 g/mol | [1][2] |

| IUPAC Name | benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [2] |

| Synonyms | This compound, Boc-β-iodo-Ala-OBzl, (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | [2] |

| Purity | Typically ≥95% | [3] |

| Appearance | White to pale yellow solid | |

| Storage | Store at -20°C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural verification of this compound. The following tables summarize the expected spectroscopic data based on available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for confirming the structure of the molecule.[1]

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (C₆H₅) | ~7.35 | m | 5H |

| Benzyl CH₂ | ~5.1-5.3 | s | 2H |

| NH (Boc) | ~5.0 | d | 1H |

| α-CH | ~4.6 | m | 1H |

| β-CH₂ | ~4.3 | m | 2H |

| tert-butyl (Boc) | ~1.4 | s | 9H |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Assignment | Approximate Chemical Shift (δ, ppm) |

| Ester C=O | ~170 |

| Boc C=O | ~155 |

| Aromatic C (quaternary) | ~135 |

| Aromatic CH | ~128 |

| Boc C(CH₃)₃ | ~80 |

| Benzyl CH₂ | ~67 |

| α-CH | ~53 |

| Boc (CH₃)₃ | ~28 |

| β-CH₂ (C-I) | ~10-15 |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. The carbon atom bonded to iodine shows a characteristic upfield shift due to the heavy atom effect.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.[1]

Table 4: Mass Spectrometry Data

| Technique | Expected Observation | m/z |

| Electrospray Ionization (ESI) | Sodium adduct [M+Na]⁺ | ~428.03 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 5: FT-IR Spectral Data

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Carbamate) | 3300-3400 | Medium |

| C-H Stretch (Aromatic) | 3050-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Ester) | ~1740 | Strong |

| C=O Stretch (Carbamate) | ~1710 | Strong |

| N-H Bend (Amide II) | 1510-1530 | Medium |

| C-O Stretch (Ester) | 1150-1250 | Strong |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound.

Synthesis of this compound

The synthesis is a multi-step process that typically starts from a protected L-serine derivative.[1] The following is a representative protocol adapted from the synthesis of the analogous methyl ester.

Workflow for the Synthesis of this compound

Caption: A typical synthetic workflow for this compound.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve N-Boc-L-serine benzyl ester (1 equivalent) in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0°C in an ice bath.

-

Add 4-dimethylaminopyridine (DMAP, catalytic amount), triethylamine hydrochloride (catalytic amount), and freshly recrystallized p-toluenesulfonyl chloride (TsCl, 1 equivalent).

-

Add triethylamine (Et₃N, 1 equivalent) dropwise to the reaction mixture at 0°C.

-

Stir the resulting slurry at 0°C for 2 hours.

-

Quench the reaction by pouring it into a mixture of ice, water, and 2M HCl.

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the tosylated product.

Step 2: Synthesis of this compound

-

In a round-bottomed flask, dissolve the N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester from Step 1 in acetone.

-

Add sodium iodide (NaI, 1.2 equivalents) in one portion and stir the solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture and concentrate the filtrate.

-

Partition the residue between diethyl ether and 1M sodium thiosulfate solution to remove excess iodine.

-

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to give the crude this compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether/diethyl ether) or by column chromatography on silica gel.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable precursor for the synthesis of various non-natural amino acids via palladium-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Sonogashira couplings.[1]

General Workflow for a Suzuki Cross-Coupling Reaction

Caption: A generalized workflow for Suzuki cross-coupling.

Representative Protocol for Suzuki Coupling:

-

To a reaction vessel, add this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2 equivalents).

-

Add a degassed solvent system, for example, a mixture of toluene and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-β-aryl-L-alanine benzyl ester.

Applications in Drug Development

The ability to introduce diverse substituents at the β-position of the alanine scaffold while maintaining stereochemical integrity makes this compound a valuable tool in drug discovery.[1] A notable application is its use as a reactant in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as (-)-A58365A and (-)-A58365B lactams.[1][4][5] The modified amino acids synthesized from this intermediate can be incorporated into peptides to enhance their pharmacological properties, including metabolic stability and receptor affinity.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is intended for research use only.[1]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at -20°C is recommended.[4]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]

- 2. This compound | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]

- 4. This compound(108957-20-6) 1H NMR [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to N-Boc-3-Iodo-L-alanine benzyl ester: A Core Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Boc-3-Iodo-L-alanine benzyl ester, a pivotal building block in synthetic organic chemistry and drug discovery. Its unique trifunctional nature, possessing a protected amine, a protected carboxylic acid, and a reactive iodo-substituent, makes it a valuable precursor for the synthesis of complex, non-natural amino acids and other chiral molecules. This document outlines its chemical properties, a detailed synthetic protocol, and its significant applications in pharmaceutical development.

Molecular Structure and Properties

This compound is a chiral amino acid derivative where the natural L-configuration of alanine is maintained. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyl ester protects the C-terminal carboxylic acid.[1] The presence of an iodine atom on the β-carbon provides a reactive handle for various chemical modifications, distinguishing it from its non-halogenated counterparts.[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H20INO4 | [2][3][4] |

| Molecular Weight | 405.23 g/mol | [1][2][3] |

| CAS Number | 108957-20-6 | [1][2][3] |

| IUPAC Name | benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [3] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OCC1=CC=CC=C1 | [2][3] |

| Melting Point | 78-80 °C | [5] |

| Purity | Typically ≥95% | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a protected serine derivative. The following protocol is a representative method based on established chemical transformations.

1. Synthesis of N-Boc-O-tosyl-L-serine benzyl ester:

-

Reagents: N-Boc-L-serine benzyl ester, p-toluenesulfonyl chloride (TsCl), triethylamine (Et3N), dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-L-serine benzyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-O-tosyl-L-serine benzyl ester.

-

Purify the crude product by flash column chromatography on silica gel.

-

2. Iodination to yield this compound:

-

Reagents: N-Boc-O-tosyl-L-serine benzyl ester, sodium iodide (NaI), acetone.

-

Procedure:

-

Dissolve the purified N-Boc-O-tosyl-L-serine benzyl ester (1 equivalent) in acetone in a round-bottom flask.

-

Add sodium iodide (3 equivalents) to the solution.

-

Reflux the reaction mixture for 12-24 hours, protecting it from light.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by recrystallization or flash column chromatography to afford pure this compound.[1]

-

Applications in Drug Development

This compound is a highly versatile intermediate in the synthesis of novel pharmaceutical agents.[1] Its primary application lies in its use as a precursor for creating a variety of non-natural β-substituted alanines through palladium-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Sonogashira couplings.[1] This allows for the introduction of diverse functional groups at the β-position while preserving the stereochemistry at the α-carbon, which is crucial for biological activity.[1]

A notable application of this compound is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, specifically (-)-A58365A and (-)-A58365B lactams.[1][4][5] ACE inhibitors are a class of medications used to treat high blood pressure and heart failure.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

IUPAC name for N-Boc-3-Iodo-L-alanine benzyl ester

An In-depth Technical Guide on N-Boc-3-Iodo-L-alanine benzyl ester

IUPAC Name: benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and significant applications, with a focus on its role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.

Chemical Properties and Data

This compound is a chiral amino acid derivative where the natural L-configuration of alanine is maintained. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl ester on the carboxylic acid allows for selective chemical transformations. The key feature of this molecule is the iodine atom on the β-carbon, which serves as a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

| Property | Value |

| CAS Number | 108957-20-6[1][2][3][4] |

| Molecular Formula | C15H20INO4[1][3][5] |

| Molecular Weight | 405.23 g/mol [3][5] |

| IUPAC Name | benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[5] |

| Appearance | White to pale yellow solid |

| Purity | Typically >95%[1][3] |

| Melting Point | 78-80 °C[2] |

| Storage | -20°C[6] |

Synthetic Routes and Experimental Protocols

The synthesis of this compound generally involves a multi-step process starting from a protected L-serine derivative. The following is a representative experimental protocol adapted from the synthesis of the analogous methyl ester.[7]

Synthesis of this compound

The synthesis can be conceptualized as a two-stage process: first, the conversion of a protected serine to the iodo-derivative, and second, the esterification with benzyl alcohol. A more direct route involves the iodination of a pre-formed N-Boc-L-serine benzyl ester.

Caption: Synthetic workflow for this compound.

Protocol:

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester

-

In a round-bottomed flask, dissolve N-(tert-butoxycarbonyl)-L-serine (1.0 eq) in dichloromethane (CH2Cl2).

-

Cool the solution to 0°C in an ice bath.

-

Add 4-dimethylaminopyridine (DMAP) (0.05 eq), benzyl alcohol (1.1 eq), and p-toluenesulfonyl chloride (TsCl) (1.1 eq).

-

Slowly add triethylamine (Et3N) (1.2 eq) dropwise to the reaction mixture at 0°C.

-

Stir the resulting mixture at 0°C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction by adding water and extract the aqueous layer with CH2Cl2.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester (1.0 eq) in acetone.

-

Add sodium iodide (NaI) (1.2 eq) in one portion while stirring at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Partition the residue between diethyl ether and a solution of sodium thiosulfate (Na2S2O3).

-

Separate the organic layer, dry it over magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system like petroleum ether to yield this compound as a white to pale yellow solid.[7]

Applications in Drug Development

This compound is a valuable building block for the synthesis of non-natural α-amino acids, which are crucial components of many biologically active peptides and molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the β-position allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents at the 3-position of the alanine backbone, leading to novel amino acid derivatives.

Representative Protocol for Suzuki Coupling:

-

In a reaction vessel, combine this compound (1.0 eq), a boronic acid derivative (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

-

Add a suitable base, for example, an aqueous solution of sodium carbonate (2.0 eq).

-

Add a solvent system, typically a mixture of toluene and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100°C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired β-substituted alanine derivative.

Synthesis of ACE Inhibitors

A significant application of this compound is its use as a reactant in the synthesis of the angiotensin-converting enzyme (ACE) inhibitors (-)-A58365A and (-)-A58365B lactams.[2][6] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.

The Renin-Angiotensin Signaling Pathway

The renin-angiotensin system is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance. Renin, an enzyme released by the kidneys, cleaves angiotensinogen to produce angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.

References

- 1. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]

- 2. usbio.net [usbio.net]

- 3. This compound 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]

- 4. This compound | 108957-20-6 | Benchchem [benchchem.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-3-Iodo-L-alanine Benzyl Ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-3-iodo-L-alanine benzyl ester, a crucial building block in synthetic organic chemistry and drug discovery. This document details its synthesis, physicochemical and spectroscopic properties, and key applications, with a focus on providing practical experimental protocols and comparative data.

Introduction

This compound is a protected amino acid derivative that serves as a versatile synthetic intermediate.[1] The presence of an iodine atom on the β-carbon makes it a valuable precursor for the synthesis of a wide variety of non-natural amino acids through reactions such as palladium-catalyzed cross-coupling.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl ester on the carboxylic acid provide robust protection, allowing for selective modifications at the iodo-substituted position while maintaining the stereochemical integrity of the α-carbon.[1] Its primary applications are in peptide synthesis and the creation of complex biologically active molecules, including angiotensin-converting enzyme (ACE) inhibitors.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 108957-20-6 | [1][2][4][5] |

| Molecular Formula | C15H20INO4 | [4][5] |

| Molecular Weight | 405.23 g/mol | [1][4] |

| IUPAC Name | benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [4] |

| Melting Point | 78-80 °C | [3] |

| Purity | Typically >95% | [5] |

| Appearance | White to pale yellow crystals | [6] |

| Storage | Store at -20°C | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that generally involves the protection of L-alanine, followed by iodination. The choice of protecting groups, specifically the Boc group for the amine and the benzyl group for the carboxylic acid, is crucial for the compound's utility in subsequent reactions.

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from a protected serine derivative.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Methyl Ester Synthesis)

The following protocol is adapted from the synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester and can be modified for the benzyl ester derivative.[6]

Step 1: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester

-

In a round-bottomed flask, dissolve N-Boc-L-serine benzyl ester (1 equivalent) in dichloromethane (CH2Cl2).

-

Cool the solution to 0°C in an ice bath.

-

Add 4-dimethylaminopyridine (DMAP) (0.05 equivalents), trimethylamine hydrochloride (0.1 equivalents), and freshly recrystallized p-toluenesulfonyl chloride (TsCl) (1 equivalent).

-

Slowly add triethylamine (Et3N) (1 equivalent) in CH2Cl2 dropwise over 40 minutes, maintaining the temperature at 0°C.

-

Stir the resulting slurry at 0°C for 2 hours.

-

Pour the reaction mixture into a mixture of ice, water, and 2M HCl.

-

Extract the aqueous layer with CH2Cl2.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate by rotary evaporation to yield the crude tosylated product.

Step 2: N-(tert-Butoxycarbonyl)-β-iodo-L-alanine benzyl ester

-

In a round-bottomed flask, dissolve the crude N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester (1 equivalent) in acetone.

-

Add sodium iodide (NaI) (1.2 equivalents) in one portion while stirring at room temperature.

-

Continue stirring for the appropriate reaction time (monitoring by TLC is recommended).

-

Concentrate the reaction mixture by rotary evaporation.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over magnesium sulfate and concentrate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield the final product as white to pale yellow crystals.[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural verification of this compound.[1] Both ¹H and ¹³C NMR are used to confirm the structure. While specific peak assignments were not detailed in the initial search, ¹H NMR and ¹³C NMR spectra are available through various chemical suppliers and databases.[4][7]

Applications in Research and Development

This compound is a valuable building block for the synthesis of various biologically active molecules.

Synthesis of Non-Natural Amino Acids

The iodo-substituent enables participation in various metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings.[1] This allows for the introduction of a wide array of substituents at the 3-position of the alanine backbone, leading to the creation of novel amino acid derivatives with tailored properties.[1]

The general scheme for this application involves the formation of an organozinc reagent from the iodoalanine derivative, which can then be coupled with various electrophiles in the presence of a palladium catalyst.[6]

References

- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. This compound | 108957-20-6 [chemicalbook.com]

- 4. This compound | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound(108957-20-6) 1H NMR spectrum [chemicalbook.com]

physical properties like molecular weight and melting point of N-Boc-3-Iodo-L-alanine benzyl ester

An In-depth Technical Guide to N-Boc-3-Iodo-L-alanine Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, a key building block in synthetic organic chemistry and drug discovery.

Core Physical Properties

This compound is a chiral amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a benzyl ester. The presence of an iodine atom on the β-carbon makes it a versatile synthetic intermediate.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 405.23 g/mol | [1] |

| Molecular Formula | C₁₅H₂₀INO₄ | [1] |

| Melting Point | 78-80 °C | [1] |

| Appearance | White to pale yellow crystals | [2] |

| Purity | Typically >95% | |

| CAS Number | 108957-20-6 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maintain stereochemical integrity.[1] A common and efficient method involves the transformation of an N-Boc-L-serine ester derivative.[1]

Synthetic Pathway from N-Boc-L-Serine Benzyl Ester

A primary route to obtaining this compound begins with N-Boc-L-serine benzyl ester. The synthesis involves two key steps: the sulfonylation of the hydroxyl group, followed by a nucleophilic substitution with an iodide salt (a Finkelstein-type reaction).[1]

Detailed Experimental Protocol (Analogous from Methyl Ester Synthesis)

The following protocol is adapted from the well-documented synthesis of the corresponding methyl ester and is applicable for the synthesis of the benzyl ester.[2]

Step 1: Sulfonylation of N-Boc-L-Serine Benzyl Ester

-

Dissolve N-Boc-L-serine benzyl ester (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

-

Add 4-dimethylaminopyridine (DMAP) (0.05 equivalents) and triethylamine (1.5 equivalents).

-

To the stirred solution, add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the mixture into cold water and extract with CH₂Cl₂.

-

Wash the combined organic layers with cold 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-O-tosyl-L-serine benzyl ester.

Step 2: Iodination to Yield this compound

-

Dissolve the crude N-Boc-O-tosyl-L-serine benzyl ester (1 equivalent) in acetone.

-

Add sodium iodide (NaI) (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours in the dark.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and a solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[1]

Applications in Synthetic Chemistry

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly non-natural amino acids and peptidomimetics.

Intermediate for Angiotensin-Converting Enzyme (ACE) Inhibitors

A notable application of this compound is its use as a key reactant in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as (-)-A58365A and (-)-A58365B lactams.[1] The iodo-substituent provides a reactive site for carbon-carbon bond formation, which is crucial for constructing the complex frameworks of these inhibitors.

References

The Versatile Reactivity of the Carbon-Iodine Bond in N-Boc-3-Iodo-L-alanine Benzyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-iodo-L-alanine benzyl ester is a pivotal synthetic intermediate, prized for its role in the creation of novel amino acids and modified peptides. The strategic placement of an iodine atom on the β-carbon of the alanine scaffold unlocks a diverse range of chemical transformations, making it an invaluable tool in medicinal chemistry and drug discovery. The reactivity of the carbon-iodine (C-I) bond is the cornerstone of this compound's utility, serving as a gateway for introducing molecular diversity while preserving the crucial L-stereochemistry of the amino acid core.

This technical guide provides an in-depth exploration of the synthesis, stability, and, most importantly, the multifaceted reactivity of the C-I bond in this compound. It includes detailed experimental protocols for key transformations and summarizes quantitative data to facilitate its application in research and development.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value |

| CAS Number | 108957-20-6[1][2] |

| Molecular Formula | C₁₅H₂₀INO₄[1][2][3] |

| Molecular Weight | 405.23 g/mol [1][3] |

| Melting Point | 78-80 °C[4] |

| Appearance | White to pale yellow crystals[5] |

| Storage Temperature | -20°C[1] |

| IUPAC Name | benzyl (2R)-3-iodo-2-[[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate[3] |

Synthesis of this compound

The most common and efficient synthesis of this compound commences with L-serine derivatives. This multi-step process involves the strategic protection of functional groups and a key nucleophilic substitution reaction to introduce the iodine atom.[6] The preservation of the L-stereochemistry is paramount throughout the synthesis to ensure the enantiomeric purity of the final product.[6] This is typically achieved by maintaining controlled, low temperatures (0-25°C) during the reactions.[6]

The general synthetic pathway is as follows:

-

Protection: The amino group of L-serine is protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester.

-

Sulfonylation: The primary hydroxyl group of the N-Boc-L-serine benzyl ester is activated by converting it into a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl).[5][6]

-

Iodination: The tosylate is then displaced by an iodide ion in a Finkelstein-type nucleophilic substitution reaction, yielding the desired this compound.[6]

Experimental Protocol: Synthesis from N-(tert-Butoxycarbonyl)-L-serine methyl ester

This protocol is adapted from a procedure for the synthesis of the corresponding methyl ester and is representative of the synthesis of β-iodoalanine derivatives.[5]

Part A: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

-

A solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 eq) in dichloromethane (CH₂Cl₂) is cooled to 0°C in an ice bath.

-

4-Dimethylaminopyridine (DMAP) (0.05 eq), triethylamine hydrochloride (0.1 eq), and freshly recrystallized p-toluenesulfonyl chloride (TsCl) (1.0 eq) are added to the solution.[5]

-

A solution of triethylamine (1.0 eq) in CH₂Cl₂ is added dropwise over 40 minutes at 0°C.

-

The resulting mixture is stirred at 0°C for 2 hours.

-

The reaction is quenched by pouring it into a mixture of ice, water, and 2M HCl.

-

The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude tosylated product.[5]

Part B: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester

-

The crude N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (1.0 eq) is dissolved in acetone.

-

Sodium iodide (NaI) (1.5 eq), previously dried under vacuum, is added to the solution.[5]

-

The mixture is heated at reflux for 24 hours. The reaction can be monitored by TLC.[5]

-

After cooling to room temperature, the solvent is removed by rotary evaporation.

-

The residue is partitioned between diethyl ether and water. The organic layer is washed with aqueous sodium thiosulfate solution and brine, then dried over magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by crystallization to afford N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals.[5]

Core Reactivity of the Carbon-Iodine Bond

The C-I bond in this compound is the focal point of its synthetic utility. The iodine atom is an excellent leaving group, rendering the β-carbon electrophilic and susceptible to a variety of transformations. This reactivity can be broadly categorized into nucleophilic substitution, metal-catalyzed cross-coupling, and elimination reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution is a primary pathway for derivatization. The C-I bond is readily cleaved by a wide array of nucleophiles, allowing for the direct installation of new functional groups at the β-position.[6] This Sₙ2-type reaction is a straightforward method for synthesizing various non-natural amino acids.

Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Azide | Sodium Azide (NaN₃) | β-Azido-alanine |

| Thiolates | Sodium Thiophenoxide | β-Thioaryl-alanine |

| Amines | Ammonia, Primary/Secondary Amines | Diaminopropionic acid derivatives |

| Cyanide | Sodium Cyanide (NaCN) | β-Cyano-alanine |

| Carboxylates | Sodium Acetate | O-Acetyl-β-hydroxyalanine derivative |

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful applications of this compound.[6] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to an extensive library of β-substituted alanines with high efficiency and stereochemical retention.[6] While less common in the literature for this specific compound, copper-mediated couplings also offer a viable alternative.[6]

Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki | Aryl/Vinyl Boronic Acids | Pd₂(dba)₃ / SPhos | β-Aryl/Vinyl-alanines |

| Negishi | Organozinc Reagents | Pd₂(dba)₃ / P(o-Tol)₃ | β-Aryl/Alkyl-alanines |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | β-Alkynyl-alanines |

| Stille | Organostannanes | Pd(PPh₃)₄ | β-Aryl/Vinyl-alanines |

| Heck | Alkenes | Pd(OAc)₂ / P(o-Tol)₃ | β-Alkenyl-alanines |

Experimental Protocol: Palladium-Catalyzed Negishi Cross-Coupling

The following is a general protocol for the Negishi coupling of a β-iodoalanine derivative with an aromatic iodide, which is a foundational method for synthesizing unnatural α-amino acids.[5]

Procedure:

-

Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, a suspension of activated zinc dust in anhydrous N,N-dimethylformamide (DMF) is prepared. A solution of this compound (1.1 eq) in DMF is added dropwise at 0°C. The mixture is stirred for 30 minutes at 0°C to form the organozinc reagent.[5]

-

Coupling Reaction: The aryl halide (e.g., methyl 4-iodobenzoate, 1.0 eq), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 0.005 eq), and a phosphine ligand (e.g., tri-o-tolylphosphine, 0.02 eq) are added to the zinc reagent suspension.[5]

-

The reaction mixture is heated to 60°C and stirred for several hours (e.g., 5 hours), monitoring progress by TLC or LC-MS.[5]

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired β-aryl-alanine derivative.

Elimination Reactions to Form Dehydroalanine

Under basic conditions, this compound can undergo an elimination reaction to form N-Boc-dehydroalanine benzyl ester. This α,β-unsaturated amino acid derivative is a valuable Michael acceptor.[6] This two-step sequence (elimination followed by Michael addition) provides an alternative and highly effective strategy for synthesizing β-substituted alanines by forming a bond between the β-carbon and a wide range of soft nucleophiles.[6]

Stability, Handling, and Protecting Group Strategy

The N-Boc and benzyl ester protecting groups are crucial for the stability and synthetic utility of the molecule.

-

Boc Group: The tert-butoxycarbonyl group protects the α-amino functionality, preventing unwanted side reactions.[6] It is stable under the conditions of C-I bond functionalization but can be readily removed with moderate acids like trifluoroacetic acid (TFA) or HCl in dioxane.[6][7][8]

-

Benzyl Ester Group: The benzyl ester protects the C-terminal carboxylic acid. It is generally stable to the mildly acidic conditions used for Boc deprotection, creating a "quasi-orthogonal" protecting group strategy.[8] However, prolonged exposure to acid can cause some cleavage.[8] The benzyl group is typically removed via catalytic hydrogenation, a mild method that leaves the Boc group intact.[6]

-

Storage: The compound should be stored at -20°C to ensure its long-term stability.[1]

Conclusion

This compound is a remarkably versatile building block in modern organic and medicinal chemistry. The high reactivity of its carbon-iodine bond, coupled with the stability afforded by the Boc and benzyl protecting groups, allows for a vast array of synthetic manipulations. Through nucleophilic substitution, metal-catalyzed cross-coupling, and elimination-addition sequences, researchers can access a diverse range of structurally complex and novel non-proteinogenic amino acids. This capability is essential for the development of new peptide-based therapeutics, enzyme inhibitors, and other biologically active molecules, solidifying the compound's status as a cornerstone of advanced peptide synthesis.

References

- 1. usbio.net [usbio.net]

- 2. This compound 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]

- 3. This compound | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 108957-20-6 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 108957-20-6 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to N-Boc-3-Iodo-L-alanine benzyl ester: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-3-Iodo-L-alanine benzyl ester, a key building block in synthetic organic chemistry and drug discovery. This document details its commercial availability from various suppliers, outlines a representative synthetic protocol, and explores its critical applications, particularly in the synthesis of modified amino acids and complex peptide structures.

Commercial Availability and Supplier Information

This compound (CAS No. 108957-20-6) is readily available from a range of chemical suppliers catering to the research and development sector. The purity and available quantities vary by supplier, and it is crucial for researchers to select a source that meets the specific requirements of their experimental work. Below is a summary of key suppliers and their product specifications.

| Supplier | Product Number/ID | Purity | Molecular Weight ( g/mol ) | CAS Number | Additional Information |

| Benchchem | B111117 | Inquire for details | 405.23 | 108957-20-6 | For research use only.[1] |

| AK Scientific, Inc. (AKSci) | X8898 | Inquire for details | - | 108957-20-6 | Stocked and shipped from San Francisco, CA, USA. For R&D use only.[2] |

| United States Biological | 458292 | Highly Purified | 405.23 | 108957-20-6 | Recommended storage at -20°C.[3] |

| ChemicalBook | - | 95-99%+ (Varies by supplier) | - | 108957-20-6 | Marketplace with multiple suppliers listed.[4] |

| Advanced ChemBlocks | P42707 | 95% | 405.23 | 108957-20-6 | Provides IUPAC name and SMILES string.[5] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C15H20INO4 | [3][5] |

| Molecular Weight | 405.23 g/mol | [1][3][6] |

| Melting Point | 78-80 °C | [4] |

| IUPAC Name | benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | [6] |

| InChI Key | DDXFSYLOWHQCEK-LBPRGKRZSA-N | [1] |

Synthetic Protocol

The synthesis of this compound typically starts from a more readily available protected amino acid, such as N-Boc-L-serine benzyl ester. The following is a representative experimental protocol adapted from established methods for analogous compounds.

Step 1: Tosylation of N-Boc-L-serine benzyl ester

-

Dissolve N-Boc-L-serine benzyl ester (1 equivalent) in anhydrous dichloromethane (CH2Cl2).

-

Cool the solution to 0 °C in an ice bath.

-

Add 4-dimethylaminopyridine (DMAP) (catalytic amount) and triethylamine (Et3N) (1.1 equivalents).

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight.

-

Quench the reaction with water and extract the organic layer.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Iodination

-

Dissolve the tosylated intermediate (1 equivalent) in acetone.

-

Add sodium iodide (NaI) (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature in the dark for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and sodium thiosulfate solution to remove excess iodine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Role as a Versatile Synthetic Intermediate

This compound is a highly valuable intermediate in organic synthesis due to the presence of three key functional groups: the Boc-protected amine, the benzyl-protected carboxylic acid, and the reactive iodomethyl group.[1] This trifunctional nature allows for a wide range of chemical transformations.

The primary application of this compound is in the synthesis of non-proteinogenic β-substituted alanines.[1] The iodine atom at the β-carbon serves as an excellent leaving group and a handle for various coupling reactions, such as Suzuki, Sonogashira, and Heck cross-coupling reactions, enabling the introduction of diverse functionalities at this position.[1] This versatility is crucial in the development of novel peptide-based therapeutics and enzyme inhibitors. For instance, it has been used as a reactant in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1][3][4]

The Boc and benzyl protecting groups offer orthogonal protection, meaning they can be selectively removed under different conditions to allow for further synthetic manipulations at the amine and carboxylic acid termini, respectively. This is a fundamental strategy in solid-phase and solution-phase peptide synthesis.[1]

Experimental and Logical Workflows

The following diagrams illustrate the synthetic pathway and the general utility of this compound in the synthesis of modified peptides.

Caption: Synthetic route to this compound.

Caption: General workflow for the application in modified peptide synthesis.

References

- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]

- 2. 108957-20-6 this compound AKSci X8898 [aksci.com]

- 3. usbio.net [usbio.net]

- 4. This compound | 108957-20-6 [chemicalbook.com]

- 5. This compound 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]

- 6. This compound | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Boc/Benzyl Ester Protecting Group Strategy in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of the tert-Butoxycarbonyl (Boc) and benzyl (Bzl) ester protecting group strategy, a foundational technique in solid-phase peptide synthesis (SPPS). We will delve into the core chemical principles, present detailed experimental protocols, summarize key quantitative data, and provide visual representations of the workflows and mechanisms involved.

Core Principles of the Boc/Benzyl Strategy

The synthesis of peptides with a defined sequence necessitates the strategic use of protecting groups to prevent unwanted side reactions at the α-amino group and reactive amino acid side chains.[1] The Boc/Bzl strategy, pioneered by R.B. Merrifield, employs the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable benzyl-based groups for the "permanent" protection of the C-terminal carboxyl group and reactive side chains.[2]

The Boc Group: The tert-Butoxycarbonyl (Boc) group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O).[3] It is stable under basic and nucleophilic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[3][4] This cleavage proceeds through the formation of a stable tert-butyl cation, which then fragments into isobutylene and carbon dioxide.[3][5]

The Benzyl Ester Group: The benzyl ester is a robust protecting group for the C-terminal carboxylic acid.[6] It is stable to the moderately acidic conditions used to remove the Boc group.[6] Deprotection of benzyl esters is typically achieved through catalytic hydrogenolysis or by treatment with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7]

Quasi-Orthogonality: In peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct conditions.[1] The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and permanent (benzyl) protecting groups are removed by acidic conditions, albeit of different strengths.[8] The Boc group's lability in moderate acid (TFA) allows for its selective removal at each cycle of peptide chain elongation without significantly affecting the benzyl-based protecting groups, which require much stronger acids for cleavage.[8][9]

Data Presentation

The following tables summarize key quantitative data related to the Boc/Bzl strategy.

Table 1: Protecting Group Introduction

| Protecting Group | Reagent | Base/Catalyst | Solvent | Typical Yield |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaOH, TEA, or DIEA | Dioxane/Water, THF/Water | >90% |

| Benzyl Ester | Benzyl bromide (BnBr) | Cesium carbonate (Cs₂CO₃) | DMF | High |

Table 2: Protecting Group Cleavage

| Protecting Group | Reagent | Conditions | Scavengers | Typical Cleavage Time |

| Boc | 25-50% TFA in DCM | Room Temperature | - | 15-30 min |

| Benzyl Ester | Anhydrous HF | 0 °C | Anisole, p-cresol | 1 hour |

| Benzyl Ester | TFMSA | 0 °C to Room Temp | Thioanisole, p-cresol | 1.5-2 hours |

| Benzyl Ester | H₂/Pd-C (10%) | Room Temp, 1 atm | - | 5 hours |

Table 3: Comparison of Boc/Bzl and Fmoc/tBu Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (acid-labile) | Fmoc (base-labile) |

| Side-Chain/C-Terminus Protection | Benzyl-based (strong acid-labile) | tert-Butyl-based (acid-labile) |

| Orthogonality | Quasi-orthogonal | Orthogonal |

| Deprotection Conditions | Moderate acid (TFA) for Boc; Strong acid (HF) for final cleavage | Base (piperidine) for Fmoc; Acid (TFA) for final cleavage |

| Advantages | Robust, less prone to diketopiperazine formation with in situ neutralization, suitable for hydrophobic sequences.[2][10] | Milder final cleavage conditions, avoids use of HF.[8] |

| Disadvantages | Requires strong, hazardous acids (HF) for final cleavage, repeated acid treatment can be detrimental for long peptides.[11] | Base-catalyzed side reactions (e.g., aspartimide formation), Fmoc group can promote aggregation.[10][12] |

Experimental Protocols

Boc Protection of an Amino Acid

Objective: To protect the α-amino group of an amino acid using di-tert-butyl dicarbonate.[3]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[3]

-

Add the base (e.g., NaOH) and stir until the amino acid is dissolved.

-

Cool the solution to 0°C in an ice bath.

-

Add (Boc)₂O and stir the reaction mixture, allowing it to warm to room temperature overnight.[1]

-

Remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous layer with ethyl acetate to remove unreacted (Boc)₂O.[1]

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.[1]

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]

Benzyl Ester Protection of a C-Terminal Amino Acid

Objective: To protect the C-terminal carboxylic acid of an N-protected amino acid as a benzyl ester.[6]

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

Benzyl bromide (BnBr) (1.1 eq)

-

Cesium carbonate (Cs₂CO₃) (0.5 eq)

-

Dimethylformamide (DMF)

-

Ethanol

-

Water

Procedure:

-

Dissolve the N-protected amino acid in a minimal amount of ethanol.[6]

-

Add an aqueous solution of cesium carbonate and stir until the amino acid is fully dissolved.[6]

-

Remove the solvent under reduced pressure to obtain the cesium salt.

-

Dissolve the cesium salt in DMF.[6]

-

Add benzyl bromide to the solution and stir at room temperature for 12-24 hours.[6]

-

Work-up the reaction mixture to isolate the benzyl ester protected amino acid.

One Cycle of Solid-Phase Peptide Synthesis (SPPS)

Objective: To perform one cycle of amino acid addition in a solid-phase peptide synthesis using the Boc/Bzl strategy.[1][2]

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM

-

10% N,N-diisopropylethylamine (DIEA) in DCM

-

Boc-protected amino acid

-

Coupling reagent (e.g., HBTU)

-

N,N-dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Boc Deprotection: Drain the DCM. Add 50% TFA/DCM solution and agitate for 2 minutes. Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-30 minutes.[2] Drain the TFA solution and wash the resin thoroughly with DCM.[1]

-

Neutralization: Add 10% DIEA in DCM and agitate for 5-10 minutes.[2] Drain the solution and wash the resin with DCM.[1]

-

Coupling: In a separate vessel, pre-activate the next Boc-amino acid (3 eq) with a coupling reagent like HBTU (3 eq) in DMF.[2] Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates completion.[1]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM. The resin is now ready for the next cycle.

Final Cleavage with Hydrogen Fluoride (HF)

Objective: To cleave the synthesized peptide from the resin and remove the benzyl-based side-chain protecting groups.[1][2]

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[13]

Materials:

-

Dried peptide-resin

-

Scavengers (e.g., p-cresol, anisole)

-

Anhydrous HF

-

Cold diethyl ether

Procedure:

-

Place the thoroughly dried peptide-resin in the HF reaction vessel. Add the appropriate scavengers.

-

Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.[2]

-

Carefully distill anhydrous HF into the vessel.

-

Stir the reaction mixture at 0°C for 1-2 hours.[1]

-

Remove the HF by vacuum distillation.[1]

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]

-

Isolate the crude peptide by filtration or centrifugation. The peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]